1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride
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Overview
Description
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which combines a pyrazole ring fused to a pyridine ring. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with hydrazine derivatives under acidic conditions to form the pyrazole ring, followed by cyclization to form the fused pyrazolopyridine structure. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate binding. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride
- 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol
Uniqueness
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride is unique due to its specific substitution pattern and the presence of the hydroxyl group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrazolopyridine derivatives .
Properties
IUPAC Name |
1,2,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c10-6-4-3-7-2-1-5(4)8-9-6;/h7H,1-3H2,(H2,8,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCHFPHNPPNCBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NNC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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